molecular formula C21H22N2O3S2 B2405464 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide CAS No. 919761-44-7

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide

Cat. No.: B2405464
CAS No.: 919761-44-7
M. Wt: 414.54
InChI Key: IEFCKWYSBAPQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethoxyphenyl isothiocyanate with an appropriate amine under reflux conditions.

    Attachment of Benzamide Group: The thiazole intermediate is then reacted with 3-(isopropylthio)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and benzamide groups.

    Reduction: Reduced forms of the benzamide and thiazole groups.

    Substitution: Substituted derivatives at the benzamide or thiazole positions.

Scientific Research Applications

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide
  • N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide

Uniqueness

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is unique due to the presence of the isopropylthio group, which may confer distinct chemical and biological properties compared to its methylthio and ethylthio analogs. This uniqueness can be attributed to differences in steric and electronic effects, which influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-13(2)28-16-7-5-6-14(10-16)20(24)23-21-22-18(12-27-21)17-9-8-15(25-3)11-19(17)26-4/h5-13H,1-4H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFCKWYSBAPQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.